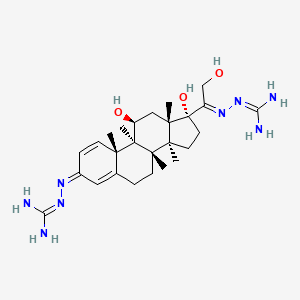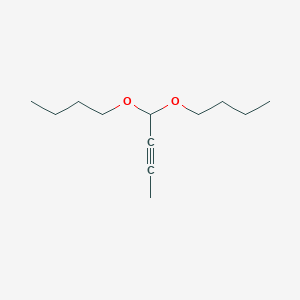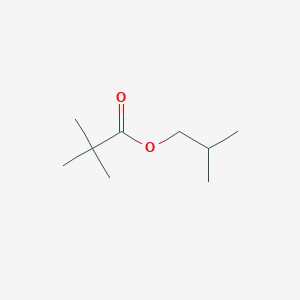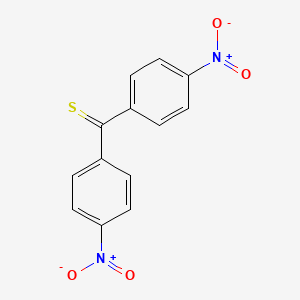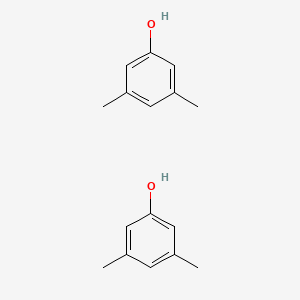
3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenol, also known as 3,5-xylenol, is an organic compound with the molecular formula C8H10O. It is a type of phenol where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is a white to orange crystalline solid with a strong “cresylic” odor . It is used in various industrial applications due to its chemical properties.
Métodos De Preparación
3,5-Dimethylphenol can be synthesized through several methods:
Catalytic Demethylation of Isophorone: This method involves the catalytic demethylation of isophorone in the gas phase in the presence of a metal or metal alloy as a catalyst.
Alkylation of Phenol: Another method involves the alkylation of phenol with methyl iodide or n-bromobutane under specific conditions.
Extraction from Mixed Industrial Xylenols: This involves collecting mixed industrial xylenols, followed by rectification, alkylation, and crystallization separation reactions.
Análisis De Reacciones Químicas
3,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: The hydroxyl group in this compound can undergo nucleophilic substitution reactions to form esters, ethers, and amides.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-dimethylphenol involves its interaction with specific molecular targets. As a phenol, it can disrupt cell membranes by binding to certain proteins on the cell membrane, leading to leakage of cellular contents . This property makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
3,5-Dimethylphenol is similar to other methylated phenols, such as:
2,6-Dimethylphenol:
3,4-Dimethylphenol: This compound has methyl groups at the 3rd and 4th positions of the benzene ring.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.
Propiedades
Fórmula molecular |
C16H20O2 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3,5-dimethylphenol |
InChI |
InChI=1S/2C8H10O/c2*1-6-3-7(2)5-8(9)4-6/h2*3-5,9H,1-2H3 |
Clave InChI |
VSSZKXRAUHZJFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)O)C.CC1=CC(=CC(=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


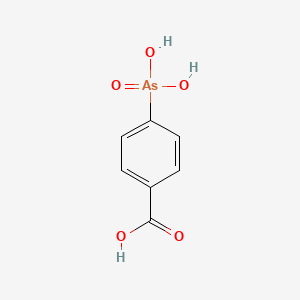
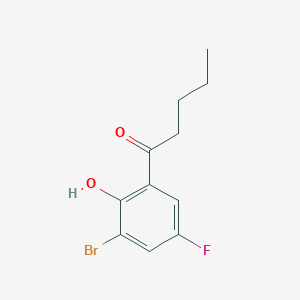
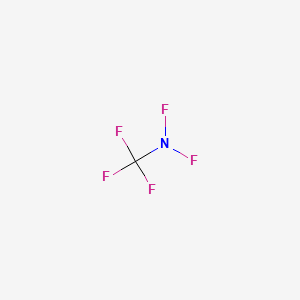
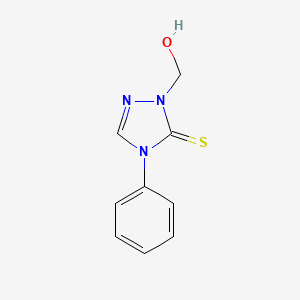
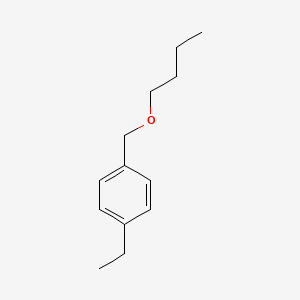
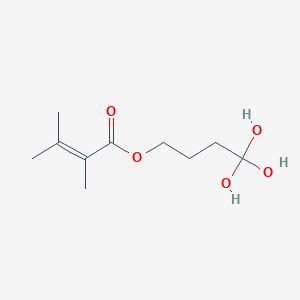
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)


